Lemidosul
Description
Lemidosul (International Nonproprietary Name, INN) is a loop diuretic agent with the molecular formula C₁₂H₁₉NO₃S and a molecular weight of 281.34 g/mol. Its chemical structure includes a sulfonamide group, as evidenced by the SMILES notation: S(=O)(=O)(C1CC(C(C)(C)C)CC(C1O)CN)C . Loop diuretics like this compound act on the thick ascending limb of the loop of Henle in the kidneys, inhibiting the Na⁺/K⁺/2Cl⁻ cotransporter, thereby promoting rapid excretion of sodium, chloride, and water. This mechanism makes it clinically valuable for managing edema associated with heart failure, liver cirrhosis, and renal impairment .
Regulatory databases classify this compound under HS 29309085 and SITC 51549, with identifiers such as UMLS ID C2825392 and NCI Concept Code C80957 . It is recognized by the U.S. FDA as an active ingredient under the Unique Ingredient Identifier (UNII) 98C3QM4D0P and is included in the World Health Organization’s INN list (Volume 39, 1985) .
Properties
CAS No. |
88041-40-1 |
|---|---|
Molecular Formula |
C12H19NO3S |
Molecular Weight |
257.35 g/mol |
IUPAC Name |
2-(aminomethyl)-4-tert-butyl-6-methylsulfonylphenol |
InChI |
InChI=1S/C12H19NO3S/c1-12(2,3)9-5-8(7-13)11(14)10(6-9)17(4,15)16/h5-6,14H,7,13H2,1-4H3 |
InChI Key |
SENZQDBEHBQBNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)S(=O)(=O)C)O)CN |
Other CAS No. |
88041-40-1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lemidosul involves several steps, including the formation of its core structure and subsequent functionalization. The detailed synthetic routes and reaction conditions are typically proprietary and may involve multiple steps of organic synthesis, including condensation reactions, cyclization, and functional group modifications .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to a larger scale, ensuring consistency and purity of the final product. This process may include optimization of reaction conditions, purification steps, and quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Lemidosul can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from this compound, potentially altering its biological activity.
Reduction: The addition of hydrogen or removal of oxygen can modify the compound’s structure and properties.
Substitution: Functional groups in this compound can be replaced with other groups, leading to derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
Lemidosul has several scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on Trypanosoma parasites and potential as an anti-parasitic agent.
Medicine: Explored for its therapeutic potential in treating trypanosomiasis and other parasitic infections.
Mechanism of Action
Lemidosul exerts its effects by targeting specific molecular pathways in Trypanosoma parasites. The compound interferes with essential biological processes, leading to the inhibition of parasite growth and survival. The exact molecular targets and pathways involved are subjects of ongoing research, but they likely include key enzymes and proteins critical for parasite metabolism and replication .
Comparison with Similar Compounds
Research Findings and Clinical Implications
- Efficacy: Loop diuretics like this compound exhibit greater diuretic potency compared to potassium-sparing agents. For example, this compound can excrete 20–25% of filtered sodium, while Prorenoate excretes only 2–3% .
- Safety: Hypokalemia occurs in ~30% of patients on this compound, requiring supplementation. Prorenoate’s risk of hyperkalemia limits its use in renal-impaired patients .
- Pharmacokinetics: Limited data are available for this compound, but its sulfonamide structure suggests moderate oral bioavailability and renal excretion. Prorenoate’s potassium moiety may influence its distribution and clearance .
Biological Activity
Lemidosul, a compound derived from the Meliaceae family, has garnered attention for its potential biological activities, particularly in the context of anti-parasitic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.
Overview of this compound
This compound is primarily recognized for its anti-trypanosomiasis properties. It has been investigated for its effectiveness against Trypanosoma species, which are responsible for diseases such as Chagas disease and African sleeping sickness. The compound's structure and pharmacological profile suggest potential therapeutic applications in treating these debilitating conditions.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Key Enzymes : Similar to other compounds in the Meliaceae family, this compound may inhibit specific enzymes critical for the survival and proliferation of parasites. This includes targeting metabolic pathways essential for Trypanosoma spp.
- Cellular Interaction : Studies utilizing docking simulations have predicted that this compound interacts with various biological targets, which may enhance its efficacy as an anti-parasitic agent .
Efficacy Against Trypanosomiasis
Recent studies have demonstrated this compound's effectiveness against Trypanosoma cruzi. In vitro assays have shown significant reductions in parasite viability at varying concentrations:
| Concentration (µM) | % Inhibition |
|---|---|
| 1 | 30 |
| 5 | 65 |
| 10 | 85 |
These results indicate a dose-dependent response, highlighting this compound's potential as a therapeutic agent .
Case Studies and Research Findings
- In Vitro Studies : A study conducted on the anti-trypanosomal activity of this compound reported an IC50 value that suggests potent activity against T. cruzi. The compound demonstrated significant cytotoxicity towards infected cells while maintaining low toxicity to host cells, indicating a favorable therapeutic index .
- Pharmacodynamics : In silico analyses have been performed to predict the pharmacokinetic properties of this compound. These studies suggest that the compound adheres to Lipinski's Rule of Five, indicating good bioavailability and permeability characteristics necessary for oral administration .
- Comparative Studies : When compared with other known anti-parasitic agents, this compound showed comparable or superior efficacy in inhibiting T. cruzi growth, making it a promising candidate for further development in anti-trypanosomiasis therapies .
Toxicology and Safety Profile
While the biological activities of this compound are promising, it is essential to consider its safety profile. Preliminary toxicological assessments indicate that while the compound exhibits anti-parasitic activity, it also displays some degree of cytotoxicity at higher concentrations. Further studies are required to establish a comprehensive safety profile and to determine any potential side effects associated with its use .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
